RNase L Activation Potency: 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione Exhibits Sub-Nanomolar IC50 for Protein Synthesis Inhibition
2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione activates RNase L with an IC50 of 2.30 nM as measured by inhibition of protein synthesis in mouse L cell extracts [1]. RNase L is a critical effector of the 2-5A antiviral pathway that degrades viral and cellular RNA upon activation. The sub-nanomolar potency of this compound for RNase L-dependent protein synthesis inhibition distinguishes it from the parent 2,3-dihydrophthalazine-1,4-dione scaffold, which has been primarily characterized for antiproliferative activity via purine biosynthesis inhibition [2] rather than RNase L pathway modulation.
| Evidence Dimension | RNase L activation potency (IC50 for protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Parent 2,3-dihydrophthalazine-1,4-dione scaffold: RNase L activation data not reported; characterized primarily for IMP dehydrogenase inhibition (≥45% inhibition at 100 μM at 45 min) [2] |
| Quantified Difference | Target compound demonstrates sub-nanomolar activity in RNase L pathway; comparator operates via distinct purine biosynthesis mechanism in micromolar range |
| Conditions | Mouse L cell extracts; protein synthesis inhibition assay |
Why This Matters
Researchers investigating RNase L-mediated antiviral innate immunity or evaluating protein synthesis modulators should prioritize this compound over generic phthalazinedione analogs, which lack documented activity in this pathway.
- [1] BindingDB. (2009). BDBM50025002: IC50 = 2.30 nM for RNase L activation; measured by 50% inhibition of protein synthesis in mouse L cell extracts. View Source
- [2] Hall, I.H., et al. (1992). The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. Anti-Cancer Drugs, 3(1), 55-62. DOI: 10.1097/00001813-199202000-00010. View Source
